2-Oxo-2-(pyrrolidin-1-yl)acetohydrazide
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Overview
Description
2-Oxo-2-(pyrrolidin-1-yl)acetohydrazide is a heterocyclic compound that consists of a pyrrolidine ring and a hydrazide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(pyrrolidin-1-yl)acetohydrazide typically involves the reaction of pyrrolidine with acetic anhydride, followed by the addition of hydrazine hydrate. The reaction conditions often include heating and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(pyrrolidin-1-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydrazine derivatives .
Scientific Research Applications
2-Oxo-2-(pyrrolidin-1-yl)acetohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Oxo-2-(pyrrolidin-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Oxo-2-(pyrrolidin-1-yl)acetohydrazide include:
Piracetam: Known for its nootropic effects and used in the treatment of cognitive disorders.
Phenylpiracetam: A derivative of piracetam with enhanced psychotropic effects.
Oxiracetam: Another nootropic compound with similar cognitive-enhancing properties
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to interact with different molecular targets compared to other similar compounds.
Properties
IUPAC Name |
2-oxo-2-pyrrolidin-1-ylacetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c7-8-5(10)6(11)9-3-1-2-4-9/h1-4,7H2,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVBXZUPXHYKEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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